molecular formula C11H12O3 B1333362 2'-(Allyloxy)-6'-hydroxyacetophenone CAS No. 23226-84-8

2'-(Allyloxy)-6'-hydroxyacetophenone

Cat. No. B1333362
CAS RN: 23226-84-8
M. Wt: 192.21 g/mol
InChI Key: TUAFVBIAAHXPIS-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers. It also includes its classification and main uses .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This includes the reactants, conditions, and catalysts used in the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the presence of any functional groups .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves measuring properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Enzyme Inhibition Properties

2'-(Allyloxy)-6'-hydroxyacetophenone has been studied for its potential as an enzyme inhibitor. Research demonstrates that compounds in this category can inhibit hepatic microsomal aniline hydroxylase and aminopyrine demethylase activities. These findings suggest potential applications in modifying enzyme activity for various therapeutic or biochemical research purposes (Bobik, Holder, & Ryan, 1977).

Pyrolysis Kinetics in the Gas Phase

The kinetics of pyrolysis of compounds structurally related to 2'-(Allyloxy)-6'-hydroxyacetophenone, such as 2-hydroxyacetophenone, have been explored. These studies provide insights into the thermal decomposition processes of these compounds, which could be useful in the development of new materials or in understanding their stability under various conditions (Monascal et al., 2017).

Catalytic and Chemical Reactions

There's significant research exploring the catalytic and chemical reactions involving compounds similar to 2'-(Allyloxy)-6'-hydroxyacetophenone. For instance, their use in Suzuki-Miyaura Coupling and as reagents in the formation of various complex chemical structures offers avenues for chemical synthesis and pharmaceutical development (Kumar, Upreti, & Singh, 2008).

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of compounds like 2'-(Allyloxy)-6'-hydroxyacetophenone have been extensively studied. These studies involve determining the molecular structure, vibrational frequencies, and NMR characteristics, providing essential data for chemical and pharmaceutical industries (Arjunan et al., 2014).

Application in Liquid-Phase Synthesis

Research shows the utility of related compounds in the liquid-phase synthesis of chemicals like 2'-hydroxychalcones. This method has implications in synthesizing bioactive compounds and pharmaceuticals with potential antiproliferative activities (Stoyanov, Champavier, Simon, & Basly, 2002).

Applications in Spectrophotometry

Compounds in the 2'-(Allyloxy)-6'-hydroxyacetophenone family have been used as reagents in spectrophotometric determinations, such as for palladium. This suggests their usefulness in analytical chemistry for the detection and quantification of specific elements (Murthy & Reddy, 1992).

Safety And Hazards

Safety and hazards analysis involves understanding the risks associated with the compound. This includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties .

properties

IUPAC Name

1-(2-hydroxy-6-prop-2-enoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(13)11(10)8(2)12/h3-6,13H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAFVBIAAHXPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379445
Record name 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Allyloxy)-6'-hydroxyacetophenone

CAS RN

23226-84-8
Record name 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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